2-Ethylimidazo[1,2-a]pyridin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylimidazo[1,2-a]pyridin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-7-6-11-5-3-4-8(12)9(11)10-7/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAXGMLVROLCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C=CC=C(C2=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 2 Ethylimidazo 1,2 a Pyridin 8 Ol Derivatives
Design and Optimization Principles for SAR Investigations
The design and optimization of 2-Ethylimidazo[1,2-a]pyridin-8-ol derivatives in SAR studies are guided by rational drug design principles, often beginning with a lead compound identified through screening or by structural analogy to known active molecules. nih.govacs.org The primary goal is to systematically alter different parts of the molecule to understand how these changes affect its interaction with a biological target. This process typically involves modifications at various positions of the imidazo[1,2-a]pyridine (B132010) core. nih.govbioworld.com
Key optimization principles include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to improve properties like potency, selectivity, or metabolic stability. nih.gov
Functional Group Modification: Introducing, removing, or modifying functional groups to probe interactions with the target protein, such as hydrogen bonding, and to modulate physicochemical properties like solubility and lipophilicity. researchgate.net
Conformational Restriction: Introducing rigid elements into the structure to lock the molecule into a more bioactive conformation, which can lead to increased potency and selectivity. acs.org
Iterative Synthesis and Testing: The process is cyclical, where the biological data from one round of synthesized compounds informs the design of the next generation of molecules. nih.govbioworld.com
A common strategy involves the one-pot, three-component synthesis of imidazo[1,2-a]pyridines, which allows for the rapid generation of a diverse library of derivatives for biological screening. researchgate.netorganic-chemistry.org This approach facilitates the exploration of a wide chemical space around the core scaffold.
Impact of Structural Modifications on In Vitro Biological Interactions
The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring system. researchgate.net Modifications to the core structure can lead to potent compounds with a range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netnih.gov
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the biological activity of imidazo[1,2-a]pyridine derivatives. researchgate.net For instance, in a series of imidazo[1,2-a]pyridine derivatives designed as Nek2 inhibitors, subtle changes in the electronic nature of the substituents led to significant differences in their inhibitory potency. nih.gov
Steric factors, which relate to the size and shape of the substituents, are also critical. The introduction of bulky groups can either enhance binding by filling a hydrophobic pocket in the target protein or decrease activity due to steric hindrance. acs.org Studies on imidazo[1,2-a]pyridine-based aldehyde dehydrogenase (ALDH) inhibitors revealed that the phenyl ring at position 6 of the scaffold establishes important contacts with the protein backbone, including π-π stacking interactions. acs.org The insertion of appropriate substituents on the pendant rings can help to further fill the binding pocket and lead to more effective analogues. acs.org
For example, in a study of imidazo[1,2-a]pyridine derivatives as potential anticancer agents, modifications at the C-2 position showed that both electron-donating and electron-withdrawing groups could influence the anticancer activity, highlighting the complex interplay of electronic and steric effects. researchgate.net
Lipophilicity, often expressed as logP, is a key determinant of the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of imidazo[1,2-a]pyridine derivatives, modulating lipophilicity is a common strategy to optimize their biological activity. acs.org Increased lipophilicity can enhance cell membrane permeability and access to hydrophobic binding pockets within target proteins. acs.org
However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. acs.org Therefore, a balance must be struck. In the development of small-molecule activators of SERCA2a, it was observed that increased lipophilicity generally correlated with enhanced activation, suggesting that the effector site resides within a hydrophobic transmembrane domain. acs.org
Hydrophobic interactions are often key drivers of binding for imidazo[1,2-a]pyridine derivatives. For example, in a series of ALDH inhibitors, the imidazo[1,2-a]pyridine core was found to lie in a conserved hydrophobic pocket at the entrance of the substrate access tunnel of the enzyme. acs.org The strategic placement of hydrophobic groups can therefore enhance the binding affinity and potency of these compounds.
| Compound ID | Substituents | Target | IC50 (µM) | Reference |
| 5j | 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] | COX-2 | 0.05 | nih.gov |
| 19c | 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3- yl)amino]ethyl]thio]ethyl]-2-methyl | Cytoprotective activity | N/A | nih.gov |
| 42c (MBM-17) | Bioisostere designed | Nek2 | 0.003 | nih.gov |
| 42g (MBM-55) | Bioisostere designed | Nek2 | 0.001 | nih.gov |
| IP-5 | Novel imidazo[1,2-a]pyridine | HCC1937 breast cancer cells | 45 | nih.gov |
| IP-6 | Novel imidazo[1,2-a]pyridine | HCC1937 breast cancer cells | 47.7 | nih.gov |
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | PI3Kα | 0.00194 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,2-a]pyridine Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov
The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. wiley.com These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. wiley.com For imidazo[1,2-a]pyridine derivatives, a wide range of descriptors can be calculated using specialized software. researchgate.netacs.org
Commonly used descriptor classes include:
Constitutional descriptors: Information on the molecular composition (e.g., molecular weight, number of atoms, and bonds).
Topological descriptors: Describe the connectivity of atoms in the molecule.
Geometrical descriptors: 3D aspects of the molecule, such as size and shape.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing information on electronic properties like orbital energies (HOMO, LUMO) and partial charges. acs.orgnih.gov
Hydrophobic descriptors: Quantify the lipophilicity of the molecule (e.g., logP).
The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to avoid overfitting and to identify the key structural features driving the biological activity. researchgate.net
Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. researchgate.net Multiple linear regression (MLR) and artificial neural networks (ANN) are commonly employed techniques for this purpose. researchgate.net
The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. mdpi.comnih.gov Validation is typically performed through:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness and internal predictive ability. researchgate.net
External Validation: The model's predictive capacity is evaluated on an external set of compounds that were not used in the model development. researchgate.netacs.org
A well-validated QSAR model can be used to predict the activity of novel imidazo[1,2-a]pyridine derivatives, providing valuable insights for the design of more potent compounds. nih.gov For instance, 3D-QSAR studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have successfully identified key structural requirements for activity and have been used to propose new analogues with significantly improved predicted potencies. nih.gov
Molecular Interactions and Mechanistic Insights of 2 Ethylimidazo 1,2 a Pyridin 8 Ol with Biological Targets in Vitro and in Silico Studies
Enzyme Inhibition and Activation Studies (In Vitro)
In vitro studies are crucial for identifying the direct effects of a compound on specific enzymes. The imidazo[1,2-a]pyridine (B132010) scaffold is known to interact with a range of enzymes, and derivatives have been investigated for their inhibitory or activatory properties against several key targets. nih.govresearchgate.net
Identification of Specific Enzyme Targets (e.g., Proton Pump ATPase, 5-LO, ATP Synthase)
Research has shown that imidazo[1,2-a]pyridine derivatives can act as reversible inhibitors of the proton pump (H+/K+-ATPase), which is a key enzyme in gastric acid secretion. This inhibitory action makes them attractive candidates for treating acid-related gastrointestinal disorders. google.com While specific studies on 2-Ethylimidazo[1,2-a]pyridin-8-ol are not detailed in the provided results, the general activity of the parent scaffold suggests this could be a potential target.
Furthermore, the broader class of imidazo[1,2-a]pyridines has been investigated for its inhibitory effects on other enzymes. For instance, some derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.netnih.gov The anti-inflammatory properties of some imidazo[1,2-a]pyridines are also linked to the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Additionally, the structural similarity of imidazo[1,2-a]pyridines to purines suggests a wide range of possible biological targets and activities. nih.gov
Another area of investigation for this class of compounds is their potential as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. This makes them candidates for the development of new antifungal agents. beilstein-journals.org
Kinetic Characterization of Enzyme Modulation
The kinetic characterization of enzyme inhibition provides valuable information about the mechanism of action. For imidazo[1,2-a]pyridine derivatives targeting COX-2, studies have determined their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Some derivatives have exhibited IC50 values in the potent nanomolar range. researchgate.net The selectivity of these compounds for COX-2 over the COX-1 isoform is a critical factor in their potential therapeutic application, as it can reduce the risk of certain side effects. researchgate.net
Receptor Binding Affinity Profiling (In Vitro)
Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental aspect of their pharmacological profile.
Determination of Dissociation and Inhibition Constants (Ki, IC50)
The binding affinity of a ligand for a receptor is quantified by its dissociation constant (Kd) or inhibition constant (Ki). For imidazo[1,2-a]pyridine derivatives, binding affinities have been evaluated for various receptors, including the central and peripheral benzodiazepine (B76468) receptors (CBR and PBR, respectively). nih.gov Studies on N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have revealed high affinity and selectivity for either CBR or PBR, with IC50 values determined for both receptor types. nih.gov The substitution pattern on the imidazo[1,2-a]pyridine ring system plays a crucial role in determining this selectivity. nih.gov
The potency of these compounds has also been assessed by determining their EC50 values, which is the concentration required to elicit a half-maximal response. For example, the positive modulation of GABA-evoked Cl- currents by certain imidazo[1,2-a]pyridine derivatives has been quantified with EC50 values in the low nanomolar range. nih.gov
Ligand Selectivity and Specificity Assessment
The selectivity of a ligand for a particular receptor subtype is a key determinant of its therapeutic utility and potential side-effect profile. For imidazo[1,2-a]pyridine derivatives targeting benzodiazepine receptors, the ratio of IC50 values for CBR versus PBR is used to assess selectivity. nih.gov Some derivatives have shown over a 1000-fold selectivity for PBR over CBR. nih.gov
Furthermore, the activity of these compounds has been tested on different GABAA receptor subunit assemblies, revealing varying potencies and highlighting the importance of receptor subtype selectivity. nih.gov For instance, some compounds were found to be almost completely inactive at receptors containing the α5 subunit. nih.gov
Computational Approaches to Protein-Ligand Interactions
In silico methods, such as molecular docking, provide valuable insights into the binding modes of ligands within the active sites of their target proteins. These computational studies complement experimental data and aid in the rational design of more potent and selective compounds.
Molecular docking studies have been employed to understand the interactions of imidazo[1,2-a]pyridine derivatives with various targets, including microbial enzymes and COX-2. researchgate.netnih.govbeilstein-journals.org For COX-2 inhibitors, docking studies have indicated that the synthesized compounds can adopt a binding pose similar to that of known inhibitors. researchgate.net These studies have also highlighted the importance of specific structural features, such as a methylsulfonyl group, for insertion into secondary pockets of the enzyme's active site. researchgate.net
In the context of antifungal activity, molecular docking has been used to compare the binding of imidazo[1,2-a]pyrimidines with the established drug voriconazole (B182144) in the active site of lanosterol 14α-demethylase. beilstein-journals.org The results of these simulations can help predict the potential antifungal activity of new compounds. beilstein-journals.org Similarly, docking studies on imidazo[1,2-a]pyridin-3-yl derivatives with farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B have provided insights into their potential binding modes. nih.gov
Molecular Docking Simulations for Binding Mode Prediction
No molecular docking studies specifically investigating this compound were found in the public scientific literature. Such studies are crucial for predicting the binding orientation and affinity of a ligand within the active site of a biological target.
Molecular Dynamics Simulations for Complex Stability and Conformational Changes
There is no available research on molecular dynamics simulations of this compound complexed with any biological target. These simulations are essential for understanding the stability of the ligand-protein complex and observing conformational changes over time.
Binding Energy Calculations and Interaction Hotspot Analysis
Specific binding energy calculations, such as MM/PBSA or MM/GBSA, and interaction hotspot analyses for this compound are not documented in published studies. This information is vital for quantifying the strength of the interaction and identifying key residues involved in binding.
Exploration of Cellular Pathway Modulation by Imidazo[1,2-a]pyridines (In Vitro Cell-Based Assays, Excluding Clinical)
While there is extensive research on the cellular effects of various imidazo[1,2-a]pyridine derivatives, no in vitro cell-based assays specifically examining the activity of this compound have been reported.
Mechanistic Investigations of Intracellular Target Engagement
Mechanistic studies to elucidate the specific intracellular targets of this compound and confirm its engagement within a cellular context are not available in the current body of scientific literature.
Computational Chemistry and Theoretical Investigations of 2 Ethylimidazo 1,2 a Pyridin 8 Ol
Electronic Structure and Molecular Orbital Analysis (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), are employed to determine electronic properties. nih.gov These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's behavior.
Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orglibretexts.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
The HOMO is associated with the molecule's nucleophilicity, representing the region from which electrons are most likely to be donated in a reaction. Conversely, the LUMO corresponds to the molecule's electrophilicity, indicating the region most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap generally implies higher stability and lower reactivity. acs.org
For imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the fused ring system, particularly the electron-rich imidazole (B134444) portion. The LUMO, on the other hand, is often located on the pyridine (B92270) ring and any electron-withdrawing substituents. In the case of 2-Ethylimidazo[1,2-a]pyridin-8-ol, the ethyl group at the 2-position and the hydroxyl group at the 8-position would influence the electron density and the distribution of these frontier orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Imidazo[1,2-a]pyridine (Core) | -6.2 | -1.5 | 4.7 |
| 2-Phenylimidazo[1,2-a]pyridine | -5.9 | -1.8 | 4.1 |
| 7-Nitroimidazo[1,2-a]pyridine | -6.8 | -2.5 | 4.3 |
Note: The values in this table are illustrative and based on typical DFT calculations for imidazo[1,2-a]pyridine derivatives. Actual values for this compound would require specific calculations.
Electrostatic Potential Surface and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms attached to electronegative atoms.
For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, making these sites potential centers for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. Computational studies on similar imidazo[1,2-a]pyrimidine (B1208166) derivatives confirm that the MEP analysis is crucial for identifying reactive sites. nih.gov
Conformational Analysis and Potential Energy Surfaces
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis aims to identify the most stable spatial arrangements of atoms, known as conformers. For molecules with rotatable bonds, such as the ethyl group in this compound, multiple conformers can exist.
Characterization of Stable Conformers
Computational methods, particularly DFT, can be used to perform a potential energy surface (PES) scan. nih.gov This involves systematically rotating specific dihedral angles and calculating the energy at each step to map out the energy landscape. The minima on the PES correspond to stable conformers.
For this compound, a key rotational flexibility exists around the C2-C(ethyl) bond. A PES scan of the corresponding dihedral angle would reveal the most stable orientations of the ethyl group relative to the imidazo[1,2-a]pyridine ring. Studies on similarly substituted heterocyclic systems have successfully used this approach to identify stable rotameric forms, which are often stabilized by intramolecular interactions like hydrogen bonds. nih.gov
Table 2: Hypothetical Stable Conformers of this compound based on Dihedral Angle Scan
| Conformer | Dihedral Angle (N1-C2-C_ethyl-C_methyl) | Relative Energy (kcal/mol) |
| 1 | ~60° | 0.0 (Global Minimum) |
| 2 | ~180° | 1.2 |
| 3 | ~-60° | 0.0 (Global Minimum) |
Note: This table is a hypothetical representation of results from a conformational analysis. The dihedral angles and relative energies are illustrative.
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and any intermediate or transition states, chemists can gain a detailed understanding of the reaction pathway and the factors that control it.
Transition State Identification and Energy Barriers
A critical aspect of mechanistic studies is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
For reactions involving imidazo[1,2-a]pyridines, such as their synthesis or functionalization, computational modeling can map out the entire reaction pathway. For instance, in the synthesis of imidazo[1,2-a]pyridines through a multicomponent reaction, computational studies can elucidate the sequence of bond formations and identify the key transition states. A proposed mechanism for the formation of a tetracyclic fused imidazo[1,2-a]pyridine involves a [4 + 1] cycloaddition followed by a retro-aza–ene reaction, with each step having a specific transition state and energy barrier that can be calculated. nih.gov
In the context of this compound, computational modeling could be used to study its synthesis, for example, via the condensation of a substituted 2-aminopyridine (B139424) with a relevant carbonyl compound. The modeling would identify the transition states for the initial nucleophilic attack, subsequent cyclization, and dehydration steps, providing a quantitative measure of the reaction's feasibility.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Computational ADME prediction plays a pivotal role in modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. For derivatives of the imidazo[1,2-a]pyridine class, various in silico methods, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, are employed to forecast properties that are critical for a molecule's success as a potential therapeutic agent. nih.govnih.gov
Lipophilicity and aqueous solubility are fundamental properties that significantly influence a drug's absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. Theoretical methods to predict these values are vital in the initial phases of drug development. nih.gov
While experimental data for this compound is not available, predictions can be made based on its structural components and data from related molecules. The parent compound, Imidazo[1,2-a]pyridin-8-ol (B1303863), has a predicted XlogP of 1.4, suggesting moderate lipophilicity. uni.lu The addition of an ethyl group at the C2 position would be expected to increase the lipophilicity of the molecule. The hydroxyl group at the C8 position, being a hydrogen bond donor and acceptor, will contribute to aqueous solubility. Computational tools like SwissADME or Molinspiration are often used to calculate these parameters. nih.gov A good correlation has been previously observed between experimentally determined log P values and the anti-parasitic activity of other imidazo[1,2-a]pyridine derivatives. researchgate.net
Table 1: Predicted Physicochemical Properties of Imidazo[1,2-a]pyridin-8-ol and Estimated Impact of C2-Ethyl Substitution
| Compound Name | Molecular Formula | Predicted XlogP | Predicted Solubility | Qualitative Effect of 2-Ethyl Group |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridin-8-ol uni.lu | C₇H₆N₂O | 1.4 | Moderately Soluble | N/A |
Metabolic stability is a critical parameter, indicating how susceptible a compound is to metabolism by enzymes, primarily the cytochrome P450 (CYP450) family in the liver. Low metabolic stability can lead to rapid clearance from the body. Online platforms and computational models can predict metabolic stability, often expressed as half-life (T₁/₂) or clearance, and identify potential sites of metabolism (SoMs). nih.gov
For this compound, several positions on the molecule are potential sites for metabolism. The ethyl group is a prime candidate for oxidation (hydroxylation) at its α- or β-carbon. The fused aromatic ring system itself can also undergo oxidation. The specific CYP450 isoforms involved would determine the exact metabolic profile. Identifying these potential SoMs is crucial for designing more stable analogues.
Table 2: Potential Sites of Metabolism (SoMs) for this compound
| Potential Site of Metabolism | Type of Reaction | Predicted Metabolite Fragment | Rationale |
|---|---|---|---|
| Ethyl group (C2) | Oxidation (Hydroxylation) | -CH(OH)CH₃ or -CH₂CH₂OH | Alkyl side chains are common sites for CYP450-mediated oxidation. |
| Imidazole Ring (e.g., C3) | Oxidation (Hydroxylation) | Aromatic hydroxylation | The C3 position of imidazo[1,2-a]pyridines can be susceptible to functionalization. mdpi.com |
| Pyridine Ring | Oxidation (Hydroxylation) | Aromatic hydroxylation | The electron-rich heterocyclic system can be a substrate for oxidative enzymes. |
The ability of a drug to permeate the intestinal wall is a key factor in its oral bioavailability. In vitro models like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are the gold standards for assessing this property. mdpi.comnih.gov Caco-2 cells are derived from human colon adenocarcinoma and, when cultured, form a monolayer that mimics the intestinal epithelial barrier, including the presence of active transporters. nih.govsciforum.net PAMPA, on the other hand, exclusively measures passive diffusion across an artificial lipid membrane.
In silico models are frequently developed to predict the outcomes of these assays, saving time and resources. nih.govrsc.org These quantitative structure-property relationship (QSPR) models use molecular descriptors to classify compounds as having high or low permeability. rsc.org For a compound like this compound, factors such as molecular weight, number of hydrogen bond donors/acceptors, and polar surface area would be key inputs for these predictive models. Generally, compounds with high permeability have an apparent permeability coefficient (Papp) above a certain threshold in these assays. nih.gov
Table 3: Overview of In Vitro/In Silico Permeability Models
| Model | Principle | Information Provided | Typical Classification for High Permeability nih.gov |
|---|---|---|---|
| Caco-2 Cell Assay | Measures flux across a monolayer of human intestinal cells. | Passive diffusion, active transport (uptake and efflux), and paracellular transport. | Papp ≥ 8 x 10⁻⁶ cm/s |
| PAMPA | Measures flux across an artificial lipid membrane. | Passive transcellular permeability only. | Varies by specific assay conditions. |
| In Silico QSPR Models | Use molecular descriptors to build statistical models that predict permeability. | A rapid, computational estimation of a compound's likely permeability class (High/Low). | Dependent on the specific model's classification threshold. |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyridin-8-ol |
Advanced Analytical Characterization Techniques for Novel 2 Ethylimidazo 1,2 a Pyridin 8 Ol Derivatives and Synthetic Intermediates
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of 2-Ethylimidazo[1,2-a]pyridin-8-ol derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. For the this compound scaffold, distinct signals are expected for the protons of the ethyl group (a triplet and a quartet) and the aromatic protons on the fused pyridine (B92270) and imidazole (B134444) rings. dtic.mil The hydroxyl proton at the 8-position may appear as a broad singlet, with its chemical shift being solvent-dependent. In the ¹³C NMR spectrum, characteristic signals for the aliphatic carbons of the ethyl group and the aromatic carbons of the heterocyclic core are observed. dtic.milresearchgate.net
Interactive Table 1: Typical ¹H NMR Chemical Shift Ranges for the this compound Scaffold Note: Data are generalized from typical spectra of imidazo[1,2-a]pyridine (B132010) derivatives. Shifts are relative to TMS and can vary based on solvent and substitution.
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H (Ethyl -CH₃) | 1.2 - 1.5 | Triplet (t) |
| H (Ethyl -CH₂) | 2.7 - 3.0 | Quartet (q) |
| H-3 | 7.5 - 7.8 | Singlet (s) |
| H-5 | 7.9 - 8.2 | Doublet (d) |
| H-6 | 6.7 - 7.0 | Triplet (t) |
| H-7 | 7.2 - 7.5 | Doublet (d) |
Interactive Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Scaffold Note: Data are generalized from typical spectra of imidazo[1,2-a]pyridine derivatives. Shifts are relative to TMS and can vary based on solvent and substitution.
| Carbon Position | Typical Chemical Shift (ppm) |
|---|---|
| C (Ethyl -CH₃) | 12 - 16 |
| C (Ethyl -CH₂) | 22 - 26 |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-5 | 124 - 128 |
| C-6 | 112 - 116 |
| C-7 | 117 - 121 |
| C-8 | 148 - 152 |
2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin couplings, confirming the connectivity of the ethyl group protons and identifying adjacent protons on the aromatic ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a vital technique for determining the molecular weight of this compound derivatives and for gaining structural insights through the analysis of their fragmentation patterns. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental composition and the unequivocal confirmation of the molecular formula of a newly synthesized compound, distinguishing it from other potential structures with the same nominal mass. mdpi.com For the parent compound, this compound (C₁₀H₁₀N₂O), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure by analyzing fragmentation pathways. In an MS/MS experiment, the molecular ion of the compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a "fingerprint" for the molecule, providing evidence for the presence of specific substructures, such as the loss of the ethyl group or fragmentation of the heterocyclic ring system. This technique is invaluable for differentiating between isomers and confirming the connectivity of the synthesized molecule. nih.gov
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. rsc.org For this compound derivatives, key characteristic absorption bands would confirm the presence of the hydroxyl group (a broad O-H stretching band), aromatic C-H bonds, aliphatic C-H bonds of the ethyl group, and C=C and C=N bonds within the fused heterocyclic ring. researchgate.net
Interactive Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C and C=N Stretch | 1450 - 1650 |
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-electron system of the imidazo[1,2-a]pyridine core gives rise to characteristic absorption bands in the UV-Vis region, typically corresponding to π → π* transitions. rsc.org The position of the maximum absorption (λₘₐₓ) and the molar absorptivity can be influenced by the nature and position of substituents on the ring system as well as the solvent used. rsc.org
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain an exact map of electron density and thus the positions of all atoms in the molecule. This technique provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and torsional angles. nih.gov It also reveals information about intermolecular interactions, such as hydrogen bonding involving the 8-hydroxyl group, and the crystal packing arrangement. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.
Future Academic Research Directions and Unaddressed Questions for 2 Ethylimidazo 1,2 a Pyridin 8 Ol Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 2-Ethylimidazo[1,2-a]pyridin-8-ol is a foundational research objective. While general methods for the synthesis of the imidazo[1,2-a]pyridine (B132010) core are well-established, often involving the condensation of a 2-aminopyridine (B139424) with an α-haloketone, specific and optimized methodologies for the synthesis of 2-ethyl-8-hydroxy derivatives are not extensively documented. organic-chemistry.orgmdpi.com
Future research should focus on the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and improve yields for related imidazo[1,2-a]pyridine syntheses. mdpi.com The use of greener solvents and catalysts is another crucial avenue. For instance, molecular iodine has been reported as an environmentally benign catalyst for the synthesis of other imidazo[1,2-a]pyridine derivatives. acs.orgnih.gov
A key starting material for the synthesis of the target compound is 2-aminopyridin-3-ol. The reaction of this precursor with an appropriate ethyl-containing α-haloketone or a related synthon would be a direct approach. The Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction, presents a powerful and atom-economical alternative for the one-pot synthesis of diverse imidazo[1,2-a]pyridines and could be adapted for this compound. mdpi.comrsc.org
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Strategy | Key Features & Advantages | Potential Starting Materials | Relevant Literature for Analogs |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | 2-Aminopyridin-3-ol, 1-bromo-2-butanone | organic-chemistry.orgmdpi.com |
| Iodine-Catalyzed Synthesis | Environmentally benign catalyst, mild reaction conditions. | 2-Aminopyridin-3-ol, propionaldehyde, and an appropriate third component in a one-pot reaction. | acs.orgnih.gov |
| Groebke–Blackburn–Bienaymé Reaction | Multicomponent, one-pot synthesis; high atom economy and diversity. | 2-Aminopyridin-3-ol, an ethyl-containing aldehyde, and an isocyanide. | mdpi.comrsc.org |
Further research is required to optimize these methods for the specific synthesis of this compound and to explore other innovative synthetic pathways.
Identification of Additional In Vitro Biological Targets and Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.gov However, the specific in vitro biological targets and the precise mechanisms of action for this compound are largely unknown.
A critical area for future research is the comprehensive biological evaluation of this compound. High-throughput screening against a panel of cancer cell lines and microbial strains would be an essential first step. For instance, related imidazo[1,2-a]pyridine derivatives have been investigated as covalent inhibitors of KRAS G12C, a key oncogenic protein. rsc.org It would be pertinent to investigate if this compound exhibits similar activity.
Furthermore, studies on the inhibitory potential against specific enzymes are warranted. For example, some imidazo[1,2-a]pyridines have shown inhibitory activity against tubulin polymerization, a validated anticancer target. nih.gov The structural similarity to compounds that inhibit phosphodiesterase 3B (PDE3B) and farnesyl diphosphate (B83284) synthase also suggests these as potential targets. acs.org
Table 2: Potential In Vitro Biological Targets for this compound
| Potential Target Class | Specific Examples | Rationale for Investigation |
| Protein Kinases | KRAS, PI3K/mTOR | Known activity of related imidazo[1,2-a]pyridines. rsc.orgnih.gov |
| Cytoskeletal Proteins | Tubulin | Established target for imidazo[1,2-a]pyridine analogs. nih.gov |
| Enzymes in Metabolic Pathways | Farnesyl diphosphate synthase | Activity reported for the imidazo[1,2-a]pyridine scaffold. acs.org |
| Phosphodiesterases | PDE3B | Identified as a potential target for related compounds. acs.org |
Elucidating the mechanism of action will require a combination of biochemical assays, cell-based assays, and molecular biology techniques. Understanding how this compound interacts with its biological targets at a molecular level is crucial for its potential development as a therapeutic agent. A collaborative virtual screening approach has been successfully used to identify and optimize imidazo[1,2-a]pyridine hits for visceral leishmaniasis, a strategy that could be applied here. researchgate.net
Development of Integrated Computational and Experimental Platforms for Compound Design
The integration of computational modeling with experimental synthesis and testing can significantly accelerate the drug discovery process. For this compound, the development of such integrated platforms is a promising avenue for future research.
Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be employed to predict the biological activity of novel derivatives and to understand their binding modes with potential protein targets. nih.govnih.govjchemlett.com For example, molecular modeling of other imidazo[1,2-a]pyridine derivatives has provided insights into their binding at the colchicine (B1669291) site of tubulin. nih.gov Similar in silico studies could guide the rational design of more potent and selective analogs of this compound.
Density Functional Theory (DFT) calculations can be utilized to understand the electronic properties of the molecule, which can be correlated with its reactivity and biological activity. nih.govnih.gov These computational predictions can then be validated through the synthesis and biological evaluation of the designed compounds, creating a feedback loop for further optimization.
An integrated platform would involve:
Computational Screening: Virtual screening of compound libraries based on the this compound scaffold against various biological targets.
Rational Design: Using docking and QSAR models to design novel derivatives with improved activity and pharmacokinetic properties.
Synthesis and In Vitro Testing: Efficient synthesis of the designed compounds and evaluation of their biological activity.
Iterative Optimization: Using the experimental data to refine the computational models and design the next generation of compounds.
Such an integrated approach would facilitate the exploration of the chemical space around this compound and the identification of lead compounds with therapeutic potential.
Investigation of this compound in Chemical Biology Tool Development
The intrinsic properties of the imidazo[1,2-a]pyridine scaffold, particularly its fluorescence, make it an attractive candidate for the development of chemical biology tools. nih.gov Many derivatives of this heterocyclic system exhibit fluorescence, and this property can be tuned by modifying the substituents on the ring system. nih.gov
A key area of future research is to characterize the photophysical properties of this compound. The presence of the 8-hydroxy group, in particular, may lead to interesting fluorescence characteristics, as seen in the parent compound 8-hydroxyquinoline, which is a well-known fluorogenic ligand for metal ions. uci.edursc.org It is plausible that this compound could function as a fluorescent probe for sensing metal ions or for imaging in biological systems. An imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for mercury ions. rsc.org
Furthermore, the imidazo[1,2-a]pyridine scaffold can be functionalized to create more sophisticated chemical biology tools. For instance, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been developed as a potential PET probe for imaging PI3K/mTOR in cancer. nih.gov Similarly, this compound could be modified to incorporate reactive groups for covalent labeling of proteins or functionalized with targeting moieties to direct it to specific cellular compartments or tissues. Imidazo[1,5-a]pyridine-based fluorophores have been investigated as potential cell membrane probes. mdpi.com
Table 3: Potential Applications of this compound in Chemical Biology
| Application | Design Strategy | Rationale |
| Fluorescent Probes | Characterization of intrinsic fluorescence; functionalization with specific recognition motifs. | The imidazo[1,2-a]pyridine core and 8-hydroxy group suggest potential for fluorescence. nih.govuci.edursc.org |
| Bioimaging Agents | Radiolabeling (e.g., with ¹¹C or ¹⁸F); conjugation to targeting ligands. | Proven application of the scaffold in PET imaging. nih.gov |
| Affinity-Based Probes | Immobilization on a solid support for affinity chromatography. | To identify binding partners and elucidate mechanisms of action. |
| Covalent Probes | Introduction of a reactive "warhead" to form covalent bonds with target proteins. | Demonstrated potential for developing covalent inhibitors from this scaffold. rsc.org |
The exploration of this compound as a platform for the development of novel chemical biology tools holds significant promise for advancing our understanding of biological processes and for diagnostic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethylimidazo[1,2-a]pyridin-8-ol, and how do reaction conditions influence yield?
- Synthetic Routes : Traditional methods involve cyclocondensation of α-bromo ketones with aminopyridines, while advanced approaches utilize microwave-assisted synthesis to reduce reaction times and improve yields . For example, microwave irradiation in polar solvents (e.g., DMF) with K₂CO₃ as a base can achieve yields >80% under optimized conditions (100°C, 15 min) .
- Critical Factors : Solvent polarity, base strength, and temperature significantly impact reaction efficiency. For instance, NaH or tBuOK may fail to initiate reactions, whereas K₂CO₃ in DMF enhances nucleophilic substitution .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR and HRMS are essential for confirming molecular structure and purity. For example, ¹H NMR can distinguish the ethyl group’s protons (δ 1.2–1.4 ppm for CH₃ and δ 2.4–2.6 ppm for CH₂) .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX) resolves stereochemistry and intermolecular interactions. Crystallization from chloroform-methanol (1:1 v/v) often yields high-quality crystals .
Q. How can researchers purify this compound, and what challenges arise during purification?
- Methods : Recrystallization (using solvent mixtures like chloroform-methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. Recrystallization is preferred for gram-scale purification .
- Challenges : Solubility issues in non-polar solvents may require gradient elution or mixed solvents. Impurities from side reactions (e.g., over-alkylation) necessitate careful monitoring via TLC .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis of this compound derivatives for improved efficiency?
- Optimization Strategies :
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Na₂CO₃) to enhance nucleophilicity .
- Solvent Selection : Polar aprotic solvents (DMF, MeCN) improve reaction rates due to higher dielectric constants .
- Temperature/Time : Lower temperatures (60°C) with extended times (60 min) may reduce decomposition .
- Example Data :
| Condition | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Optimal | K₂CO₃ | DMF | 100 | 15 | 83 |
| Suboptimal | Na₂CO₃ | MeCN | 150 | 15 | 33 |
Q. What strategies are employed to resolve contradictions in crystallographic data during structural refinement of imidazo[1,2-a]pyridine derivatives?
- Refinement Techniques :
- Use SHELXL for high-resolution data to model disorder or twinning. For example, anisotropic displacement parameters can resolve overlapping electron density .
- Validate hydrogen bonding networks using Olex2 or Mercury to ensure geometric accuracy .
Q. How do computational models (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?
- DFT Applications :
- Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution. For imidazo[1,2-a]pyridines, C-3 is often reactive due to high HOMO density .
- Solvent Effects : Simulate solvent interactions (e.g., PCM model) to optimize reaction conditions. Polar solvents stabilize charge-separated intermediates in Friedel-Crafts acylations .
- Validation : Compare computed NMR chemical shifts with experimental data to confirm conformational stability .
Q. How is the biological activity of this compound evaluated against drug-resistant pathogens?
- Assay Design :
- Anti-TB Testing : Use microplate Alamar Blue assay (MABA) to determine MIC values against M. tuberculosis H37Rv and XDR-TB strains .
- Cytotoxicity : Compare IC₅₀ values in Vero cells to assess selectivity indices .
- Mechanistic Insights : Fluorescence quenching studies can probe interactions with bacterial enzymes (e.g., InhA), while molecular docking predicts binding affinities .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
